N'-(2-chlorophenyl)ethane-1,2-diamine
Overview
Description
N'-(2-chlorophenyl)ethane-1,2-diamine, also known as 2-(2-Chlorophenyl)ethylamine, is an organic compound with the molecular formula C8H10ClN. This compound is characterized by the presence of a chlorophenyl group attached to an ethylamine chain. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-(2-chlorophenyl)ethane-1,2-diamine typically involves the reaction of 2-chlorobenzyl chloride with ammonia or an amine under basic conditions. The reaction can be carried out in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
ClC6H4CH2Cl+NH3→ClC6H4CH2NH2+HCl
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of 2-chlorophenylacetonitrile in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-chlorobenzaldehyde or 2-chlorobenzoic acid.
Reduction: Formation of 2-chlorophenylethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N'-(2-chlorophenyl)ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N'-(2-chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2-Chlorophenethylamine
- 4-Chlorophenethylamine
- 2-(2-Aminoethoxy)ethylamine
Comparison: N'-(2-chlorophenyl)ethane-1,2-diamine is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. Compared to other similar compounds, it exhibits distinct reactivity and interaction with biological targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H11ClN2 |
---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
N'-(2-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H11ClN2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,11H,5-6,10H2 |
InChI Key |
OQCSRYZCNUIIEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCCN)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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